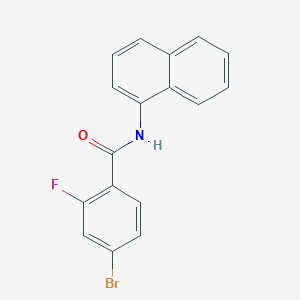

4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide

Description

4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide (CAS: 391223-04-4) is a halogenated benzamide derivative with the molecular formula C₁₇H₁₁BrFNO and a molecular weight of 344.18 g/mol . Its structure features a benzamide core substituted with bromine (position 4), fluorine (position 2), and a naphthalen-1-yl group attached to the amide nitrogen.

Properties

IUPAC Name |

4-bromo-2-fluoro-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFNO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPNAFGWTDAFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzoic acid and naphthalen-1-amine.

Amide Bond Formation: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated acid then reacts with naphthalen-1-amine to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate adjustments for large-scale reactions, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(naphthalen-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Core

4-Bromo-N-(1-Naphthyl)Benzamide (CAS: 63295-61-4)

- Molecular Formula: C₁₇H₁₂BrNO

- Molecular Weight : 326.19 g/mol

- Key Differences : Absence of the fluorine atom at position 2.

- Implications : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to this analog. Fluorine’s inductive effects may also influence binding interactions in biological systems .

2-Bromo-N-(2-Hydroxy-3-(Naphthalen-1-yloxy)Propyl)-N-IsopropylBenzamide

- Structure : Includes a hydroxypropyl and isopropyl group on the amide nitrogen.

- However, the bulky isopropyl group may reduce membrane permeability compared to the naphthyl-substituted target compound .

(R)-4-Bromo-N-[1-(Naphthalen-1-yl)Ethyl]-2-(Propylamino)Benzamide

- Chirality: The (R)-configuration introduces stereochemical complexity, which can significantly affect interactions with chiral biological targets (e.g., enzymes or receptors). The propylamino group at position 2 replaces fluorine, altering electronic and steric profiles .

Functional Group Modifications

N-(Cyano(Naphthalen-1-yl)Methyl)Benzamide Derivatives

- Key Feature: A cyano group replaces the fluorine atom.

- Applications: These derivatives exhibit colorimetric sensing of fluoride anions due to hydrogen-bonding interactions involving the cyano group. The target compound’s fluorine atom lacks this sensing capability but may offer superior stability in acidic environments .

4-Bromo-2-Fluoro-N-(2-(Furan-2-yl)Ethyl)Benzamide (CAS: 1010228-68-8)

- Structure : Substitution with a furan-2-yl-ethyl group.

- However, the furan’s susceptibility to oxidative degradation contrasts with the naphthyl group’s robustness .

Pharmacological and Physicochemical Comparisons

Enzyme Inhibition Potential

- Target Compound : The fluorine atom may enhance interactions with enzyme active sites (e.g., ribonucleotide reductase or transglutaminase 2) through dipole-dipole interactions.

Thermodynamic Properties

| Compound | Melting Point (°C) | Solubility (LogP) |

|---|---|---|

| 4-Bromo-2-Fluoro-N-(Naphthalen-1-yl)Benzamide | Not reported | Estimated 4.2 |

| 4-Bromo-N-(1-Naphthyl)Benzamide | 123 K (crystalline) | 3.8 |

| 4-Bromo-2-Fluoro-N-[2-(4-Methoxyphenyl)Ethyl]Benzamide | Not reported | 3.5 |

Notes:

- The naphthyl group contributes to high hydrophobicity (LogP > 3.5) across analogs.

- Methoxy or hydroxyl substituents reduce LogP by increasing polarity .

Biological Activity

4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

The compound features a bromine and fluorine substitution on the benzamide structure, which can significantly influence its biological activity through various mechanisms. The presence of the naphthalene moiety may also enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzamide can inhibit bacterial growth and are effective against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For example, compounds with similar structural features have demonstrated the ability to induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt and NF-κB.

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions can inhibit enzyme activity or block receptor signaling pathways, which are crucial for cellular proliferation and survival.

Case Study: Anticancer Mechanism

In a study investigating similar compounds, it was found that they could inhibit the binding of androgens to their receptors, preventing downstream signaling that promotes tumor growth. This suggests that this compound may also exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in substituents on the benzamide structure can lead to significant differences in biological activity. For example, the introduction of different halogens or functional groups can enhance or reduce potency against specific targets.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluoro-N-methylbenzamide | Methyl group instead of naphthalene | Moderate antibacterial |

| 4-Bromo-2-fluoro-N-(phenyl)benzamide | Phenyl instead of naphthalene | High anticancer activity |

Q & A

Q. Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .

- Crystallography : Use low-temperature (100–200 K) data collection to minimize thermal motion artifacts .

- Computational Validation : Cross-validate DFT results with experimental IR/NMR to ensure accuracy in charge distribution models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.